(S)-tert-butyl ((5-oxopyrrolidin-2-yl)methyl)carbamate
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Overview
Description
(S)-tert-butyl ((5-oxopyrrolidin-2-yl)methyl)carbamate is a chemical compound that belongs to the class of carbamates It features a pyrrolidinone ring, which is a five-membered lactam, and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl ((5-oxopyrrolidin-2-yl)methyl)carbamate typically involves the cyclization of nitrogen-containing carbonyl compounds. One common method involves the use of nitrogen-containing acetals and ketals as starting materials. The cyclization process can be represented by the elimination of an alcohol molecule followed by intramolecular cyclization to form the pyrrolidine ring .
Another synthetic strategy involves the diastereospecific 1,3-dipolar cycloaddition of N-benzyl-C-(diethoxyphosphoryl)nitrone to cis-1,4-dihydroxybut-2-ene and dimethyl maleate . This method allows for the efficient synthesis of functionalized pyrrolidine derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-butyl ((5-oxopyrrolidin-2-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
(S)-tert-butyl ((5-oxopyrrolidin-2-yl)methyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-tert-butyl ((5-oxopyrrolidin-2-yl)methyl)carbamate involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds such as pyrrolidin-2-yl phosphonates share structural similarities with (S)-tert-butyl ((5-oxopyrrolidin-2-yl)methyl)carbamate.
Carbamates: Other carbamate compounds, like tert-butyl carbamate, have similar functional groups but different overall structures.
Uniqueness
This compound is unique due to its specific combination of a pyrrolidinone ring and a tert-butyl carbamate group. This combination imparts distinct chemical properties and potential biological activities that are not found in other similar compounds.
Properties
Molecular Formula |
C10H18N2O3 |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
tert-butyl N-[[(2S)-5-oxopyrrolidin-2-yl]methyl]carbamate |
InChI |
InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)11-6-7-4-5-8(13)12-7/h7H,4-6H2,1-3H3,(H,11,14)(H,12,13)/t7-/m0/s1 |
InChI Key |
QAZQYXLZGZFSRM-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CCC(=O)N1 |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(=O)N1 |
Origin of Product |
United States |
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